Liarozole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Modulator of Steroidogenesis

One of the primary areas of research for Liarozole is its potential to modulate steroidogenesis, the biological process by which the body produces steroid hormones. Studies suggest that Liarozole may act as an aromatase inhibitor [1]. Aromatase is an enzyme responsible for converting androgen hormones like testosterone into estrogen. By inhibiting aromatase activity, Liarozole could potentially impact estrogen levels in the body. This property has made it a subject of investigation in studies related to hormone-dependent cancers like breast cancer [1].

Source

1: Liarozole from MedChemExpress | Biocompare: The Buyer's Guide for Life Scientists.

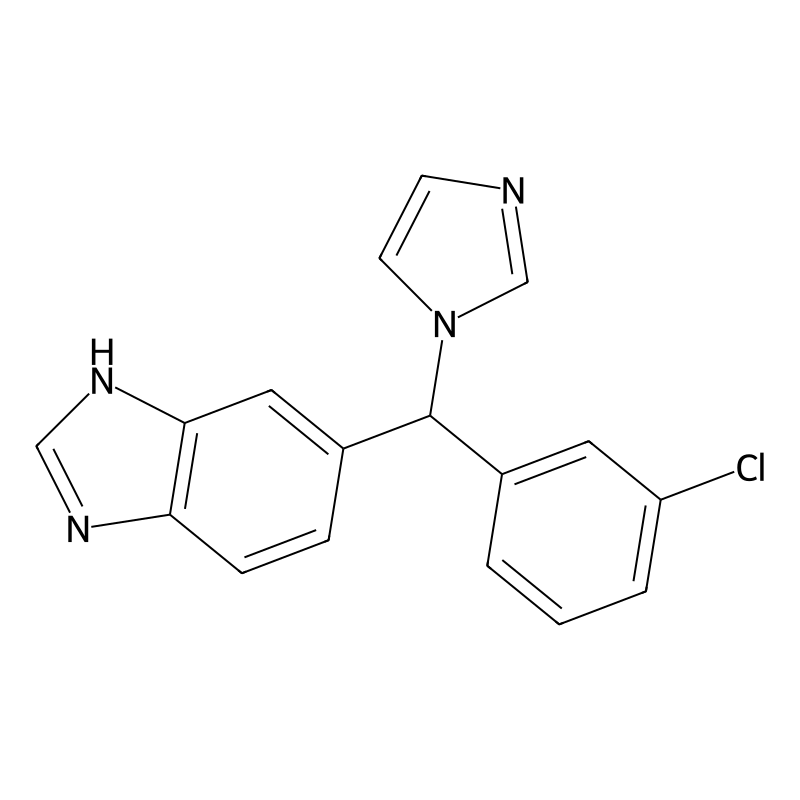

Liarozole is a synthetic compound classified as a retinoic acid metabolism-blocking agent and an aromatase inhibitor. Its chemical formula is , and it has an average molecular weight of approximately 308.77 g/mol. The compound is particularly noted for its role in inhibiting the cytochrome P450-mediated metabolism of all-trans-retinoic acid, which is crucial for various biological processes, including skin health and cellular differentiation .

Liarozole primarily functions by inhibiting the enzyme cytochrome P450, specifically the 4-hydroxylase that metabolizes all-trans-retinoic acid. This inhibition leads to increased levels of retinoic acid in tissues, which can enhance its therapeutic effects, particularly in dermatological conditions like psoriasis . The mechanism involves the competitive binding of liarozole to the active site of the enzyme, thereby preventing the hydroxylation process that typically deactivates retinoic acid .

Liarozole has demonstrated significant biological activity as an antipsoriatic agent. Clinical studies indicate that it can reduce the severity of psoriasis symptoms effectively. In one study, patients treated with liarozole showed a 77% reduction in the Psoriasis Area and Severity Index score after 12 weeks of treatment . Additionally, its role as an aromatase inhibitor suggests potential applications in conditions related to estrogen metabolism, such as hormone-sensitive cancers .

The synthesis of liarozole involves several steps, typically starting from readily available imidazole derivatives. The process often includes chlorination and various coupling reactions to introduce the necessary functional groups that confer its biological activity. While specific synthetic routes may vary, they generally aim to optimize yield and purity while minimizing by-products .

Liarozole is primarily investigated for its applications in dermatology, particularly for treating skin disorders like psoriasis and ichthyosis. Its ability to modulate retinoic acid levels makes it a valuable candidate for therapies aimed at conditions where retinoid signaling is disrupted. Furthermore, its aromatase-inhibiting properties suggest potential use in treating estrogen-dependent tumors .

Studies have indicated that liarozole can interact with other medications, particularly those that also affect cytochrome P450 enzymes. For instance, co-administration with phenol may increase the risk of methemoglobinemia . Given its mechanism of action, caution is advised when combining liarozole with other drugs metabolized by the P450 system.

Liarozole shares similarities with several compounds that also affect retinoic acid metabolism or act as aromatase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Liarozole | Retinoic acid metabolism blocker & aromatase inhibitor | Inhibits cytochrome P450-mediated metabolism of retinoic acid | Effective in psoriasis treatment |

| Tamoxifen | Selective estrogen receptor modulator | Blocks estrogen receptors | Primarily used in breast cancer treatment |

| Anastrozole | Aromatase inhibitor | Inhibits aromatase enzyme | Used in hormone-sensitive breast cancer |

| Tretinoin | Retinoid | Promotes cell turnover and differentiation | Commonly used for acne and photoaging |

| Letrozole | Aromatase inhibitor | Inhibits conversion of androgens to estrogens | Used in breast cancer therapy |

Liarozole's dual action as both a retinoic acid metabolism blocker and an aromatase inhibitor distinguishes it from other compounds that typically focus on one mechanism alone .

Inhibition of Retinoic Acid Metabolism

Liarozole functions as a potent retinoic acid metabolism blocking agent through its interference with the cytochrome P450-dependent degradation pathways of retinoic acid. The compound specifically targets the enzymatic machinery responsible for converting all-trans-retinoic acid into inactive metabolites, thereby increasing endogenous retinoic acid levels in tissues [1] [2].

Cytochrome P450-Dependent 4-Hydroxylation Blockade

The primary mechanism through which liarozole exerts its biological effects involves the inhibition of cytochrome P450-dependent 4-hydroxylation of retinoic acid. This enzymatic process represents the initial and rate-limiting step in retinoic acid catabolism, where all-trans-retinoic acid is converted to 4-hydroxy-retinoic acid, a significantly less biologically active metabolite [1] [3].

Liarozole demonstrates concentration-dependent inhibition of this hydroxylation reaction. In hamster liver microsomes, the compound effectively suppresses the P450-mediated conversion of retinoic acid to more polar metabolites with an inhibition constant (IC50) of 2.2 micromolar [3]. When administered in vivo to rats, liarozole treatment resulted in elevated plasma retinoic acid levels from undetectable concentrations (less than 0.5 nanograms per milliliter) in control animals to 1.4 ± 0.1 and 2.9 ± 0.1 nanograms per milliliter in animals treated with 5 and 20 milligrams per kilogram of liarozole, respectively [3].

The mechanism involves the formation of a stable enzyme-inhibitor complex where the imidazole nitrogen of liarozole coordinates with the heme iron of the cytochrome P450 enzyme [4]. This coordination effectively prevents substrate access to the catalytic site and blocks the hydroxylation reaction. Studies using human epidermal tissue demonstrated that retinoic acid 4-hydroxylase activity induced by 4-day treatment with retinoic acid was inhibited by liarozole in a concentration-dependent manner [5] [6].

Effects on CYP26 Enzyme Activity

The CYP26 enzyme family represents the most physiologically relevant target for liarozole's retinoic acid metabolism blocking activity. These enzymes are specifically responsible for the oxidative metabolism of retinoic acid isomers and their metabolites [7]. Liarozole demonstrates inhibitory activity against multiple CYP26 isoforms, including CYP26A1 and CYP26B1 [8] [9].

In organotypic epidermis models, liarozole treatment caused only minor effects on retinoid metabolism when administered alone. However, when combined with minute amounts of exogenous retinoic acid, liarozole produced a clear-cut induction of CYP26A1 expression [8] [9]. This suggests that the compound's effectiveness is enhanced when endogenous retinoic acid levels are elevated, creating a synergistic effect.

The cellular accumulation of exogenous tritium-labeled retinoic acid was significantly higher following talarozole treatment compared to liarozole, indicating that while liarozole is an effective CYP26 inhibitor, newer compounds may demonstrate superior potency [8]. The CYP26A1 enzyme expression was found to be extremely sensitive to both exogenous retinoic acid and increased endogenous retinoic acid levels resulting from CYP26 inhibition, making it an excellent biomarker for retinoid signaling in epidermal tissues [8] [9].

Kinetics of Enzyme Inhibition

The kinetic profile of liarozole's inhibitory activity reveals complex interactions with multiple cytochrome P450 systems. In studies using 4-keto-all-trans-retinoic acid as substrate, liarozole fumarate demonstrated an IC50 value of 1.3 micromolar for the inhibition of metabolite formation in hamster liver microsomes [2]. The compound effectively suppressed the formation of both 2-hydroxy- and 3-hydroxy-4-ketoretinoic acid metabolites.

In vivo pharmacokinetic studies revealed that liarozole pretreatment significantly affected the elimination kinetics of retinoic acid metabolites. Following intravenous injection of 4-keto-retinoic acid (20 micrograms) into rats, the compound exhibited rapid disappearance from plasma with a half-life of 7 minutes. However, pretreatment with liarozole fumarate (40 milligrams per kilogram, administered 60 minutes prior) prolonged the plasma half-life to 12 minutes without affecting the distribution volume [2].

The enhancement of retinoic acid effects by liarozole has been quantified in various experimental systems. In MCF-7 human breast cancer cells, liarozole at 10 micromolar concentration reduced the formation of polar retinoic acid metabolites by 87% [10] [11]. When combined with retinoic acid, the antiproliferative effects were enhanced more than 10-fold, with a combination of 10 nanomolar all-trans-retinoic acid and 1 micromolar liarozole producing greater antiproliferative effects than 100 nanomolar all-trans-retinoic acid alone [10] [11].

Aromatase Inhibition Properties

Liarozole exhibits significant inhibitory activity against aromatase (CYP19), the enzyme responsible for the final step in estrogen biosynthesis. This dual mechanism of action, combining retinoic acid metabolism blocking with aromatase inhibition, contributes to the compound's broad therapeutic potential [12] [13].

Interaction with CYP19 Enzyme Systems

The aromatase enzyme (CYP19A1) catalyzes the conversion of androgens to estrogens through a series of hydroxylation reactions. Liarozole interacts with this enzyme system through mechanisms similar to those observed with other azole-containing aromatase inhibitors [4] [14]. Molecular modeling studies have revealed that liarozole binds to the aromatase active site in a manner comparable to other non-steroidal inhibitors such as vorozole and fadrozole [4].

The binding interaction involves coordination of the imidazole nitrogen with the heme iron of the CYP19 enzyme, similar to the mechanism observed with CYP26 inhibition. Additionally, liarozole demonstrates interactions with both the I-helix region (involving Glu302 and Asp309 residues) and the C-terminus (involving Ser478 and His480 residues) of the aromatase enzyme [4]. These multiple binding interactions contribute to the compound's inhibitory potency against estrogen biosynthesis.

Studies using human placental aromatase preparations have confirmed liarozole's ability to inhibit estrogen synthesis from androgen precursors. The compound demonstrates concentration-dependent inhibition of estradiol formation from androstenedione, with effects observed in the micromolar concentration range [12] [15].

Effects on Estrogen Biosynthesis

Liarozole's inhibition of aromatase activity results in decreased conversion of androgens to estrogens, leading to reduced estrogen levels in both systemic circulation and local tissues. This effect has been documented in various experimental systems and contributes to the compound's potential therapeutic applications in hormone-dependent conditions [12] [13].

In mammary carcinoma models, liarozole treatment resulted in significant alterations in steroid hormone profiles. The compound's dual action as both an aromatase inhibitor and a retinoic acid metabolism blocking agent produced synergistic effects when combined with other hormonal therapies such as tamoxifen [12]. These combinations demonstrated enhanced antitumor efficacy compared to either agent alone.

The impact on estrogen biosynthesis extends beyond simple enzymatic inhibition. Liarozole treatment affects the expression of steroidogenic enzymes and may influence the availability of androgen substrates for aromatase activity. The compound's effects on the hypothalamic-pituitary-gonadal axis result in complex alterations in hormone feedback mechanisms [12].

Molecular Basis of Dual Inhibitory Activity

The molecular basis for liarozole's dual inhibitory activity against both CYP26 and CYP19 enzymes lies in the structural similarities between these cytochrome P450 systems and the compound's ability to coordinate with heme iron centers. The imidazole ring system of liarozole serves as the primary pharmacophore responsible for this dual activity [17].

Structural analysis reveals that liarozole contains both imidazole and benzimidazole moieties within its molecular framework. The benzimidazole component (5-[(3-chlorophenyl)-1H-imidazol-1-ylmethyl]-1H-benzimidazole) provides additional binding interactions with enzyme active sites, while the chlorinated phenyl ring contributes to the compound's lipophilicity and membrane penetration properties [17].

The molecular recognition properties of liarozole involve multiple non-covalent interactions including π-π stacking, hydrogen bonding, and hydrophobic interactions. The presence of the chlorine substituent on the phenyl ring enhances the compound's binding affinity through halogen bonding interactions with amino acid residues in the enzyme active sites [18]. The benzimidazole ring system provides additional aromatic interactions that stabilize the enzyme-inhibitor complex.

Computational studies have demonstrated that the dual inhibitory activity results from the compound's ability to adopt conformations suitable for binding to different cytochrome P450 active sites. The flexible linker between the imidazole and benzimidazole rings allows the molecule to optimize its binding geometry for different enzyme targets while maintaining the essential heme coordination through the imidazole nitrogen [18].

Comparative Inhibitory Potencies Against Different P450 Enzymes

Liarozole demonstrates variable inhibitory potencies against different cytochrome P450 enzymes, reflecting the compound's promiscuous binding profile and lack of absolute selectivity for any single enzyme target [19] [20].

The most potent inhibitory activity is observed against CYP17A1 (17α-hydroxylase/17,20-lyase), with an IC50 value of 0.15 micromolar in bovine adrenal microsomes [21]. This represents the strongest inhibitory activity documented for liarozole against any cytochrome P450 enzyme. The high potency against CYP17A1 contributes to the compound's effects on androgen synthesis and its potential applications in hormone-dependent cancers [21].

Against CYP26 enzymes, liarozole demonstrates moderate inhibitory activity with IC50 values ranging from 2.2 to 7.0 micromolar depending on the experimental system employed [22] [3] [19]. The compound shows effectiveness against both CYP26A1 and CYP26B1 isoforms, though it is significantly less potent than newer selective CYP26 inhibitors such as talarozole, which demonstrates 750-fold higher potency .

The inhibitory activity against CYP19 (aromatase) varies across different studies and experimental conditions, with some reports indicating micromolar-range inhibition while others suggest variable potency [15] [24]. This variability may reflect differences in experimental conditions, enzyme sources, and assay methodologies employed across different laboratories.

Liarozole also demonstrates inhibitory activity against other cytochrome P450 enzymes including CYP11B1 (11β-hydroxylase), CYP2S1, and CYP24 (24-hydroxylase) [15] [25] [26]. The compound's interaction with CYP24 is particularly noteworthy as it results in synergistic effects when combined with 1α,25-dihydroxyvitamin D3 in prostate cancer cell lines [26].

The compound's promiscuous inhibitory profile extends to additional cytochrome P450 systems involved in drug metabolism and steroid biosynthesis. This lack of selectivity contributes to both the compound's broad therapeutic potential and its associated side effect profile [19] [20]. The non-selective nature of liarozole's cytochrome P450 inhibition ultimately limited its clinical development, as newer compounds with improved selectivity profiles have demonstrated superior therapeutic indices [20].

Comparative studies with other cytochrome P450 inhibitors have revealed that liarozole's inhibitory potency ranks among the moderate inhibitors in most enzyme systems. When compared to ketoconazole, another broad-spectrum cytochrome P450 inhibitor, liarozole demonstrates similar overall potency but with different selectivity patterns across enzyme subfamilies [19] [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

090Y06W08H

K0Q29TGV9Y

Related CAS

145858-52-2 (fumarate)

Pharmacology

Liarozole Fumarate is the orally active fumarate salt of the benzimidazole derivative liarozole with potential antineoplastic activity. As a retinoic acid metabolism blocking agent (RAMBA), liarozole inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.

MeSH Pharmacological Classification

Other CAS

172282-43-8

115575-11-6

Wikipedia

Use Classification

Dates

2: Pavez Loriè E, Gånemo A, Borgers M, Wouters L, Blockhuys S, van de Plassche L, Törmä H, Vahlquist A. Expression of retinoid-regulated genes in lamellar ichthyosis vs. healthy control epidermis: changes after oral treatment with liarozole. Acta Derm Venereol. 2009;89(1):12-20. doi: 10.2340/00015555-0573. PubMed PMID: 19197536.

3: Chen Y, Ma Z, An F, Guo X. [Enantiomeric separation of liarozole on amylose chiral stationary phase]. Se Pu. 2008 Sep;26(5):643-5. Chinese. PubMed PMID: 19160771.

4: Goss PE, Strasser-Weippl K, Qi S, Hu H. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model. BMC Cancer. 2007 Jan 31;7:26. PubMed PMID: 17266767; PubMed Central PMCID: PMC1796889.

5: Verfaille CJ, Vanhoutte FP, Blanchet-Bardon C, van Steensel MA, Steijlen PM. Oral liarozole vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study. Br J Dermatol. 2007 May;156(5):965-73. Epub 2007 Jan 30. PubMed PMID: 17263800.

6: Lucker GP, Verfaille CJ, Heremans AM, Vanhoutte FP, Boegheim JP, Steijlen PP. Topical liarozole in ichthyosis: a double-blind, left-right comparative study followed by a long-term open maintenance study. Br J Dermatol. 2005 Mar;152(3):566-9. PubMed PMID: 15787831.

7: Pignatello MA, Kauffman FC, Levin AA. Liarozole markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid. Toxicol Appl Pharmacol. 2002 Feb 1;178(3):186-94. PubMed PMID: 11858735.

8: Bhushan M, Burden AD, McElhone K, James R, Vanhoutte FP, Griffiths CE. Oral liarozole in the treatment of palmoplantar pustular psoriasis: a randomized, double-blind, placebo-controlled study. Br J Dermatol. 2001 Oct;145(4):546-53. PubMed PMID: 11703279.

9: Goss PE, Strasser K, Marques R, Clemons M, Oza A, Goel R, Blackstein M, Kaizer L, Sterns EE, Nabholtz JM, De Coster R, Crump M, Abdolell M, Qi S. Liarozole fumarate (R85246): in the treatment of ER negative, tamoxifen refractory or chemotherapy resistant postmenopausal metastatic breast cancer. Breast Cancer Res Treat. 2000 Nov;64(2):177-88. PubMed PMID: 11194453.

10: Berth-Jones J, Todd G, Hutchinson PE, Thestrup-Pedersen K, Vanhoutte FP. Treatment of psoriasis with oral liarozole: a dose-ranging study. Br J Dermatol. 2000 Dec;143(6):1170-6. PubMed PMID: 11122017.